molecular formula C11H9F6N B11717465 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11717465
M. Wt: 269.19 g/mol
InChI Key: ATFRHKBHMIAPJT-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonates in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique structural and electronic properties. This makes it particularly valuable in medicinal chemistry for designing novel therapeutic agents .

Biological Activity

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10F6N
  • Molecular Weight : 269.19 g/mol
  • CAS Number : 1980044-17-4
  • Physical State : Solid (white to almost white powder)
  • Purity : 95% .

Research suggests that the compound exhibits various biological activities through several mechanisms:

  • Neuroprotective Effects :
    • Studies have indicated that related compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce dopaminergic cell death through apoptosis in human dopaminergic SH-SY5Y cells. This suggests that derivatives like this compound may also share similar neurotoxic properties or protective actions depending on their structural modifications .
  • Antioxidant Activity :
    • The presence of trifluoromethyl groups is known to enhance the lipophilicity and stability of compounds. This may lead to increased antioxidant activity by scavenging free radicals and reducing oxidative stress .
  • Cytotoxicity :
    • Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the tetrahydroisoquinoline framework can significantly influence cytotoxicity profiles .

Biological Activity Data

Activity TypeObserved EffectReference
NeuroprotectionApoptosis prevention in dopaminergic cells
AntioxidantScavenging free radicals
CytotoxicityInduces cell death in cancer lines

Case Studies

  • Neuroprotective Study :
    • A study evaluated the effects of 1BnTIQ on SH-SY5Y cells and found that it decreased cell viability in a dose-dependent manner while increasing markers of oxidative stress and apoptosis. This finding raises questions about the safety profile of similar compounds like this compound in neuropharmacology .
  • Cytotoxicity Evaluation :
    • In vitro studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit varying degrees of cytotoxicity against human leukemia cells (CEM). The IC50 values were significantly lower for compounds with trifluoromethyl substitutions compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

1,1-bis(trifluoromethyl)-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C11H9F6N/c12-10(13,14)9(11(15,16)17)8-4-2-1-3-7(8)5-6-18-9/h1-4,18H,5-6H2

InChI Key

ATFRHKBHMIAPJT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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